molecular formula C28H30N2O8S B11635512 Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11635512
M. Wt: 554.6 g/mol
InChI Key: VWSCDOWIYZDYOF-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, an ethoxy group, a hydroxy group, a nitro group, and a thiophene ring, among other functional groups.

Preparation Methods

The synthesis of Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable precursor.

    Introduction of the ethoxy and hydroxy groups: These functional groups can be added through substitution reactions using appropriate reagents.

    Nitration: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Formation of the thiophene ring: This can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling reactions: The final compound is formed through coupling reactions that link the various functional groups together under specific conditions.

Chemical Reactions Analysis

Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using suitable reagents.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.

Scientific Research Applications

Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a ligand in binding studies.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Dihydropyrimidin-2(1H)-one derivatives: These compounds share some structural similarities and may have comparable biological activities.

    Quinoline derivatives:

    Thiophene-containing compounds: The presence of a thiophene ring in the structure can influence the compound’s properties and reactivity.

Properties

Molecular Formula

C28H30N2O8S

Molecular Weight

554.6 g/mol

IUPAC Name

oxolan-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H30N2O8S/c1-3-36-22-13-17(11-20(27(22)32)30(34)35)25-24(28(33)38-14-18-6-4-8-37-18)15(2)29-19-10-16(12-21(31)26(19)25)23-7-5-9-39-23/h5,7,9,11,13,16,18,25,29,32H,3-4,6,8,10,12,14H2,1-2H3

InChI Key

VWSCDOWIYZDYOF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C3=C(CC(CC3=O)C4=CC=CS4)NC(=C2C(=O)OCC5CCCO5)C

Origin of Product

United States

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